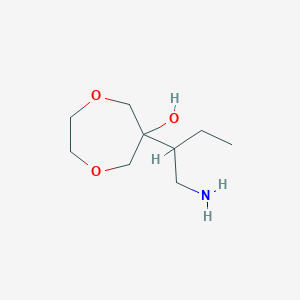

6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO3 |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

6-(1-aminobutan-2-yl)-1,4-dioxepan-6-ol |

InChI |

InChI=1S/C9H19NO3/c1-2-8(5-10)9(11)6-12-3-4-13-7-9/h8,11H,2-7,10H2,1H3 |

InChI Key |

SBULXNBWBRGSAD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C1(COCCOC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Chemical Compound 6 1 Aminobutan 2 Yl 1,4 Dioxepan 6 Ol and Its Stereoisomers

Retrosynthetic Strategies for the 1,4-Dioxepan Core and Aminobutyl Side Chain

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. amazonaws.com

Disconnection Approaches for the Dioxepane Ring Construction

The seven-membered 1,4-dioxepane ring is a key structural feature. Its synthesis can be challenging due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. mdpi.comnih.gov Several disconnection strategies can be envisioned for the construction of the 6-substituted-1,4-dioxepan-6-ol core.

One common approach involves a double Williamson ether synthesis. This retrosynthetic disconnection breaks the two ether linkages of the dioxepane ring, leading back to a diol and a dihalide or a related precursor with two leaving groups. A plausible disconnection is shown below, which simplifies the 1,4-dioxepane ring to an open-chain precursor.

A second strategy involves an intramolecular cyclization. For instance, disconnection of one of the ether bonds could lead to a precursor containing both a hydroxyl group and a leaving group, which can undergo intramolecular cyclization to form the seven-membered ring. Ring-closing metathesis (RCM) of a diene precursor is another powerful method for the formation of cyclic ethers, including oxepanes. rsc.org

Strategies for Introduction and Stereocontrol of the Aminobutanol (B45853) Moiety

The 1-aminobutan-2-yl side chain contains at least one stereocenter, and its stereoselective introduction is crucial for the synthesis of specific stereoisomers of the target molecule. The vicinal amino alcohol motif is a common feature in many natural products and pharmaceuticals, and numerous methods for its stereoselective synthesis have been developed. rsc.orgrsc.org

A primary disconnection of the carbon-carbon bond between the dioxepane ring and the aminobutyl side chain would lead to a dioxepane-containing nucleophile (or electrophile) and a corresponding aminobutyl electrophile (or nucleophile). For example, this could involve the addition of an organometallic reagent derived from a protected aminobutane derivative to a ketone precursor of the dioxepane.

Alternatively, the aminobutanol moiety can be constructed from a simpler precursor already attached to the dioxepane core. For instance, a nitroalkane could be introduced and subsequently reduced to the amine, with stereocontrol achieved during the reduction step. The synthesis of chiral amino alcohols can also be achieved through the asymmetric reduction of α-amino ketones or the ring-opening of chiral epoxides with an amine nucleophile. frontiersin.orgnih.gov

Forward Synthesis Approaches and Reaction Optimization

Based on the retrosynthetic analysis, several forward synthesis routes can be proposed for 6-(1-aminobutan-2-yl)-1,4-dioxepan-6-ol.

Stereoselective and Enantioselective Synthesis Routes for Defined Stereoisomers

The synthesis of specific stereoisomers requires careful planning and execution of stereoselective reactions. For the aminobutanol side chain, a chiral pool approach starting from a readily available chiral building block, such as an amino acid, is a common strategy. rsc.org For example, a chiral amino acid can be converted into a chiral aminobutanol derivative. researchgate.net

Another powerful approach is asymmetric synthesis. For instance, the enantioselective addition of a nucleophile to an epoxide can establish the stereocenters of the amino alcohol. organicreactions.orglookchem.com The use of chiral catalysts or auxiliaries can guide the stereochemical outcome of key bond-forming reactions. rsc.org

For the construction of the 1,4-dioxepane ring, if a chiral precursor is used, the stereochemistry can be transferred to the final product. For example, starting with a chiral diol can lead to the formation of a chiral dioxepane.

Protective Group Chemistry and Orthogonal Deprotection Strategies

Given the presence of multiple functional groups (amino, hydroxyl), a robust protecting group strategy is essential to avoid unwanted side reactions. organic-chemistry.orgspringernature.com The choice of protecting groups should be guided by their stability under various reaction conditions and the ease of their selective removal.

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). libretexts.org The hydroxyl groups can be protected as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers (Bn), or acetals. libretexts.org

An orthogonal protection strategy is highly desirable, allowing for the selective deprotection of one functional group in the presence of others. numberanalytics.combham.ac.uknumberanalytics.com For example, a Boc group (acid-labile) and a Bn group (removable by hydrogenolysis) are orthogonal. This allows for the sequential manipulation of the amino and hydroxyl groups.

An illustrative orthogonal protection scheme is presented in the table below:

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

|---|---|---|---|

| Amino (NH₂) | Boc | (Boc)₂O, base | TFA or HCl in dioxane |

| Primary Hydroxyl (OH) | TBDMS | TBDMSCl, imidazole | TBAF in THF |

| Tertiary Hydroxyl (OH) | Bn | BnBr, NaH | H₂, Pd/C |

Reaction Condition Optimization for Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of each synthetic step. For the construction of the medium-sized 1,4-dioxepane ring, factors such as solvent, temperature, and concentration can have a significant impact on the efficiency of the cyclization reaction. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. researchgate.net

For stereoselective reactions, the choice of catalyst, solvent, and temperature can influence the diastereomeric or enantiomeric excess of the product. Screening of different chiral ligands or catalysts is often necessary to achieve high levels of stereocontrol.

A hypothetical optimization of a key cyclization step is shown in the table below, illustrating how different parameters can affect the reaction outcome.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaH | THF | 65 | 45 |

| 2 | K₂CO₃ | DMF | 80 | 60 |

| 3 | Cs₂CO₃ | Acetonitrile | 80 | 75 |

| 4 | NaH | DMF | 65 | 55 |

Emerging Synthetic Methodologies for Analogous Complex Heterocycles

The synthesis of complex heterocyclic structures, such as substituted 1,4-dioxepanes, presents significant challenges, particularly in controlling stereochemistry. Modern synthetic chemistry has evolved to include powerful techniques that offer high levels of precision and efficiency. These emerging methodologies are crucial for accessing novel chemical entities for various scientific applications.

Catalytic Asymmetric Synthesis (e.g., Organocatalysis, Metal-Catalysis)

Catalytic asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the production of single enantiomers of chiral molecules from achiral or racemic precursors. This is achieved using small amounts of a chiral catalyst. For heterocycles analogous to this compound, which contains at least two stereocenters, controlling the absolute and relative stereochemistry is paramount.

Organocatalysis: Chiral small organic molecules are used to catalyze stereoselective reactions. Proline and its derivatives, for example, are highly effective in catalyzing asymmetric aldol (B89426) and Mannich reactions, which could be key steps in building the amino-alcohol side chain found in the target molecule. For the formation of the heterocyclic ring, organocatalysts can activate substrates for enantioselective cyclization reactions, such as oxa-Michael additions, to form the core structure. A significant advantage of organocatalysis is the general avoidance of toxic heavy metals, operational simplicity, and stability in the presence of air and moisture.

Metal-Catalysis: Transition metal complexes featuring chiral ligands are powerful tools for asymmetric synthesis. For constructing substituted cyclic ethers, reactions like palladium-catalyzed asymmetric allylic alkylation and ruthenium-catalyzed asymmetric transfer hydrogenation are highly relevant. For instance, a chiral ruthenium catalyst could be used to reduce a ketone precursor stereoselectively, establishing the hydroxyl-bearing stereocenter on the dioxepane ring. Similarly, metal-catalyzed reactions can be employed for the asymmetric synthesis of the aminobutan side chain before its attachment to the heterocyclic core.

Below is a table summarizing representative catalytic systems applicable to the synthesis of analogous chiral heterocycles.

| Catalyst Type | Example Catalyst/Ligand | Relevant Reaction | Key Advantages |

| Organocatalysis | Proline Derivatives | Asymmetric Aldol/Mannich Reaction | Metal-free, high enantioselectivity, operational simplicity. |

| Organocatalysis | Chiral Phosphoric Acids | Asymmetric Oxa-Pictet-Spengler Reaction | Effective for constructing oxygen heterocycles with high stereocontrol. |

| Metal-Catalysis | Ruthenium-TsDPEN | Asymmetric Transfer Hydrogenation | Excellent for stereoselective reduction of ketones to chiral alcohols. |

| Metal-Catalysis | Palladium-Trost Ligand | Asymmetric Allylic Alkylation | Forms C-O bonds with high enantioselectivity for ether synthesis. |

Flow Chemistry and Continuous Processing in Complex Molecule Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scale-up.

For the synthesis of complex molecules like substituted dioxepanes, flow chemistry can be implemented in several key stages. For example, a multi-step synthesis could be telescoped, where the output from one reactor is fed directly into the next without intermediate purification, significantly reducing time and waste. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization that can improve yields and selectivities. Photochemical and electrochemical reactions, which are often difficult to scale up in batch, can be efficiently performed in flow reactors, opening new synthetic pathways for heterocyclic chemistry.

The table below outlines the benefits of flow chemistry in the context of complex molecule synthesis.

| Parameter | Advantage in Flow Chemistry | Implication for Heterocycle Synthesis |

| Heat Transfer | Superior surface-area-to-volume ratio | Allows for precise temperature control, minimizing side reactions and improving selectivity. |

| Mass Transfer | Efficient mixing of reagents | Enhances reaction rates and yields, particularly in multiphasic systems. |

| Safety | Small reaction volumes at any given time | Enables the safe use of hazardous reagents or intermediates under high pressure/temperature. |

| Automation | Integration of pumps, reactors, and sensors | Facilitates high-throughput screening of reaction conditions and automated scale-up. |

Biocatalytic Transformations for Chiral Building Blocks

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. A key advantage is their exceptional stereoselectivity, often operating under mild, environmentally friendly conditions (aqueous media, ambient temperature).

For a molecule like this compound, biocatalysis could be instrumental in creating the chiral building blocks.

Ketoreductases (KREDs): These enzymes can reduce a ketone precursor to a specific enantiomer of the corresponding alcohol with extremely high enantiomeric excess (>99%). This would be an ideal method for setting the stereocenter at the 6-position of the 1,4-dioxepane ring.

Transaminases (TAs): These enzymes can convert a ketone into a chiral amine, providing a direct route to the stereocenter on the aminobutan side chain. By selecting either an (R)-selective or (S)-selective transaminase, chemists can access either enantiomer of the desired amine.

Lipases: Lipases are commonly used for the kinetic resolution of racemic alcohols or amines through enantioselective acylation, providing access to enantiomerically enriched starting materials.

The application of these enzymatic methods allows for the synthesis of highly pure stereoisomers, which is often difficult and costly to achieve through traditional chemical methods.

| Enzyme Class | Transformation | Application to Analogous Structures | Selectivity |

| Ketoreductases (KREDs) | Ketone → Chiral Alcohol | Creation of the stereocenter at the tertiary alcohol on the dioxepane ring. | Typically >99% enantiomeric excess. |

| Transaminases (TAs) | Ketone → Chiral Amine | Synthesis of the chiral amino group on the butanyl side chain. | High enantioselectivity for (R) or (S) amines. |

| Lipases | Kinetic Resolution of Racemic Alcohols/Amines | Separation of enantiomers of a racemic precursor to the side chain or the heterocyclic alcohol. | High enantiomeric excess for the resolved substrate and product. |

Comprehensive Spectroscopic and Spectrometric Methodologies for the Structural Elucidation and Stereochemical Assignment of 6 1 Aminobutan 2 Yl 1,4 Dioxepan 6 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. For a molecule with the complexity of 6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol, a combination of one-dimensional and multidimensional NMR techniques is indispensable.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Proximity Analysis

Multidimensional NMR experiments are crucial for mapping the covalent framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for identifying spin-spin coupling networks between protons, typically over two to three bonds. For this compound, COSY would reveal the connectivity within the aminobutyl sidechain (e.g., correlations between the methyl, methylene, and methine protons) and within the 1,4-dioxepane ring. princeton.eduyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. princeton.eduyoutube.comyoutube.com It provides an unambiguous assignment of the protonated carbons in the molecule. The HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon atom it is bonded to.

HMBC (Heteronuclear Multiple Bond Correlation): Complementary to HSQC, the HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds. princeton.eduyoutube.comyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, HMBC would show correlations from the protons on C5 and C7 to the quaternary carbon C6, and from the protons of the aminobutyl side chain to C6, thus confirming the connectivity of the side chain to the dioxepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, irrespective of their covalent bonding. princeton.edumdpi.com Cross-peaks in a NOESY or ROESY spectrum indicate that the correlated protons are close in space (typically within 5 Å). This is invaluable for determining the relative stereochemistry and preferred conformation of the molecule. For example, NOESY/ROESY can help establish the relative orientation of the aminobutyl side chain with respect to the 1,4-dioxepane ring.

Predicted ¹H and ¹³C NMR Data:

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H1' | 2.8 - 3.0 | m |

| H2' | 1.5 - 1.7 | m |

| H3' | 1.3 - 1.5 | m |

| H4' | 0.9 - 1.0 | t |

| H2 | 3.6 - 3.8 | m |

| H3 | 3.6 - 3.8 | m |

| H5 | 3.7 - 3.9 | m |

| H7 | 3.7 - 3.9 | m |

| OH | 4.0 - 5.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C1' | 45 - 50 |

| C2' | 30 - 35 |

| C3' | 20 - 25 |

| C4' | 10 - 15 |

| C2 | 70 - 75 |

| C3 | 70 - 75 |

| C5 | 75 - 80 |

| C6 | 95 - 100 |

Advanced NMR Applications for Conformational Analysis and Dynamic Processes

The seven-membered 1,4-dioxepane ring is conformationally flexible and can exist in various interconverting forms, such as chair, boat, and twist-boat conformations. documentsdelivered.comcdnsciencepub.com Advanced NMR techniques can provide insights into these dynamic processes.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the conformational dynamics of the molecule. At lower temperatures, the interconversion between different conformers may slow down, allowing for the observation of individual conformers.

Quantum Mechanical Calculations: In conjunction with experimental NMR data, quantum mechanical calculations can be used to model the different possible conformations and predict their relative energies and NMR parameters. nih.govresearchgate.net This combined approach provides a powerful tool for understanding the conformational preferences of the 1,4-dioxepane ring.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state, providing information that is often complementary to that obtained from solution NMR and X-ray diffraction. nih.govrsc.orgmdpi.com For this compound, ssNMR can be used to:

Characterize the crystalline and amorphous forms of the compound.

Determine the conformation of the molecule in the solid state.

Investigate intermolecular interactions, such as hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation Studies

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of ions, allowing for the determination of the elemental composition of a molecule. sannova.net Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to provide structural information. ncsu.edu

Elucidation of Fragmentation Pathways via Collision-Induced Dissociation (CID)

Collision-induced dissociation (CID) is a common technique used in tandem mass spectrometry to fragment ions. rsc.orgmdpi.commdpi.com By analyzing the fragmentation pattern of the protonated molecule [M+H]⁺ of this compound, it is possible to deduce its structure.

Predicted Fragmentation Pathways:

Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da) from the protonated molecular ion.

Cleavage of the Aminobutyl Side Chain: Fragmentation can occur at various points along the aminobutyl side chain, leading to characteristic fragment ions.

Ring Opening of the 1,4-Dioxepane Ring: The 1,4-dioxepane ring can undergo cleavage, leading to a series of fragment ions that are indicative of the ring structure. researchgate.net

Table 3: Predicted Key Fragment Ions in MS/MS

| m/z (Predicted) | Possible Structure/Loss |

|---|---|

| 187.1494 | [M+H - H₂O]⁺ |

| 146.1181 | Cleavage of the C2'-C3' bond |

| 116.0712 | Cleavage of the C6-C(side chain) bond |

| 101.0606 | Fragment of the 1,4-dioxepane ring |

Isotopic Pattern Analysis for Elemental Composition Verification

The isotopic pattern of a molecule in a mass spectrum arises from the natural abundance of isotopes of its constituent elements. nih.govnih.govcernobioscience.com By comparing the experimentally observed isotopic pattern with the theoretical pattern for a given elemental composition, it is possible to confirm the molecular formula of the compound. For this compound (C₁₀H₂₁NO₃), the isotopic pattern will be dominated by the contribution of ¹³C. The relative abundance of the [M+1]⁺ peak is expected to be approximately 11.1% of the monoisotopic peak. fu-berlin.desisweb.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

Chiroptical spectroscopic methods are indispensable for determining the absolute configuration of chiral molecules in solution. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample, providing unique spectral fingerprints that are exquisitely sensitive to the molecule's stereochemistry.

The acquisition of high-quality chiroptical data is foundational to a reliable stereochemical assignment. For a compound like this compound, the following experimental considerations are paramount:

Sample Preparation: The compound is dissolved in a suitable transparent solvent, such as methanol or acetonitrile, at a concentration that optimizes the signal-to-noise ratio. The choice of solvent is critical as it can influence the conformational equilibrium of the molecule, which in turn affects the chiroptical spectra.

Instrumentation: A dedicated circular dichroism (CD) spectrometer is utilized for both ECD and VCD measurements. For ECD, a xenon lamp is typically used as the light source for the UV-Vis region. VCD measurements require a more specialized instrument equipped with a photoelastic modulator to generate the circularly polarized infrared radiation.

Data Acquisition Parameters: Key parameters, including the spectral bandwidth, scan speed, and accumulation time, are optimized to ensure high-quality data. Multiple scans are typically averaged to improve the signal-to-noise ratio. A baseline spectrum of the pure solvent is recorded and subtracted from the sample spectrum to correct for any background absorption.

An illustrative representation of typical experimental parameters for ECD and VCD data acquisition is provided in the table below.

| Parameter | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |

| Wavelength Range | 190-400 nm | 4000-1000 cm⁻¹ |

| Solvent | Methanol | Chloroform-d |

| Concentration | 0.1 - 1.0 mg/mL | 5 - 20 mg/mL |

| Pathlength | 0.1 - 1.0 cm | 100 - 200 µm |

| Bandwidth | 1.0 nm | 4 cm⁻¹ |

| Scan Speed | 100 nm/min | 20 cm⁻¹/min |

| Number of Scans | 4-8 | 1024-4096 |

| Temperature | 25 °C | 25 °C |

Table 1: Illustrative Experimental Parameters for Chiroptical Data Acquisition.

The absolute configuration of this compound is determined by comparing the experimentally measured chiroptical spectra with those predicted from quantum chemical calculations for each possible stereoisomer.

The computational workflow generally involves the following steps:

Conformational Search: A thorough conformational search for each stereoisomer is performed using molecular mechanics or semi-empirical methods to identify all low-energy conformers.

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima.

Chiroptical Spectra Prediction: For each conformer, the ECD and VCD spectra are calculated using time-dependent DFT (TD-DFT) for ECD and DFT for VCD.

Boltzmann Averaging: The calculated spectra for each conformer are then Boltzmann-averaged according to their relative free energies to generate the final predicted spectrum for each stereoisomer.

Comparison and Assignment: The predicted spectra for all possible stereoisomers are compared with the experimental spectrum. The absolute configuration is assigned based on the best match between the experimental and a calculated spectrum.

X-ray Crystallography for Unambiguous Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov

The success of an X-ray crystallographic analysis is contingent upon the availability of high-quality single crystals. For a polar molecule like this compound, several crystallization techniques can be employed to obtain suitable crystals:

Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Once suitable crystals are obtained, a single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector. The collection of a complete dataset involves rotating the crystal through a series of angles and recording the intensities of the diffracted X-ray beams.

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then used to build an initial model of the molecule.

The structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor, which should ideally be below 0.05 for a well-refined small molecule structure.

The refined crystal structure provides a wealth of information about the molecule's geometry, including precise bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state. This information is crucial for understanding the molecule's steric and electronic properties.

Below is a hypothetical table of selected bond lengths and angles for this compound that would be obtained from a successful X-ray crystallographic analysis.

| Bond/Angle | Value (Å or °) |

| Bond Lengths | |

| C6-O1 | 1.432(3) |

| C6-C7 | 1.541(4) |

| C7-N1 | 1.475(4) |

| C2-N1 | 1.480(4) |

| C6-O6 | 1.425(3) |

| Bond Angles | |

| O1-C6-C7 | 109.8(2) |

| C6-C7-N1 | 112.1(3) |

| C7-N1-C2 | 114.5(3) |

| O1-C6-O6 | 110.2(2) |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound.

Computational Chemistry and Theoretical Studies on the Electronic Structure and Reactivity of 6 1 Aminobutan 2 Yl 1,4 Dioxepan 6 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations solve approximations of the Schrödinger equation to determine electronic structure and energy. For a molecule such as 6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol, DFT, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would offer a balance of computational cost and accuracy for predicting its geometry and electronic properties.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that govern chemical reactivity.

For this compound, the HOMO is expected to be localized on the atoms with the highest electron density and lone pairs, specifically the nitrogen atom of the primary amine group and the oxygen atoms of the hydroxyl and dioxepane rings. These regions act as the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the antibonding σ* orbitals, particularly around the more electronegative atoms, indicating the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound This table is illustrative, representing the type of data generated from a DFT calculation. Actual values require a specific computational study.

| Parameter | Predicted Value (Arbitrary Units) | Predicted Localization | Implication |

| HOMO Energy | -6.2 eV | Primarily on the nitrogen of the amine (NH₂) group and oxygen of the hydroxyl (OH) group | Region of highest electron density; site for electrophilic attack. |

| LUMO Energy | +1.5 eV | Distributed across C-N and C-O antibonding orbitals | Region susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | - | Indicator of chemical reactivity and kinetic stability. |

The distribution of electron density within a molecule is inherently uneven due to differences in electronegativity among its atoms. This can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution from the perspective of an approaching positive point charge, with colors indicating different potential values.

In this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the electronegative oxygen and nitrogen atoms. These areas represent the nucleophilic centers of the molecule. Regions of positive potential (colored blue) would be found around the hydrogen atoms of the amine, hydroxyl group, and the aliphatic chain, indicating the electrophilic centers. This detailed charge mapping is crucial for understanding non-covalent interactions, such as hydrogen bonding and interactions with biological receptors.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which are invaluable for structural elucidation and comparison with experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. For this compound, protons and carbons adjacent to the electronegative oxygen and nitrogen atoms (e.g., the CH₂ next to the amine, the carbons of the dioxepane ring) would be predicted to have higher chemical shifts (downfield) due to deshielding effects.

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) spectrum. Key predicted frequencies would include the O-H and N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ range), C-H stretching of the alkyl groups (~2850-3000 cm⁻¹), and C-O stretching of the ether and alcohol functionalities (~1050-1200 cm⁻¹).

Table 2: Predicted Spectroscopic Data for this compound This table is illustrative and shows representative data that would be obtained from theoretical calculations. Specific values depend on the chosen computational method and level of theory.

| Parameter | Functional Group | Predicted Range |

| ¹H NMR Chemical Shift (ppm) | -OH, -NH₂ | 3.0 - 5.0 (broad, exchangeable) |

| -CH₂-O- (Dioxepane) | 3.5 - 4.5 | |

| -CH₂-NH₂ | 2.8 - 3.2 | |

| ¹³C NMR Chemical Shift (ppm) | C-OH (Quaternary) | 70 - 80 |

| -CH₂-O- (Dioxepane) | 65 - 75 | |

| IR Vibrational Frequency (cm⁻¹) | O-H Stretch | ~3400 |

| N-H Stretch | ~3350 | |

| C-O Stretch (Ether/Alcohol) | 1050 - 1200 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of different spatial arrangements, or conformers. Understanding this conformational landscape is critical as the molecule's properties and biological activity can be highly dependent on its shape.

Conformational analysis involves mapping the potential energy surface (PES) of the molecule to identify low-energy, stable conformers. This is achieved by systematically rotating the molecule's single bonds (dihedral angles) and calculating the energy of each resulting geometry. The 1,4-dioxepane ring itself is known to adopt several low-energy conformations, such as twist-chair and twist-boat forms. acs.org The presence of a bulky aminobutanol (B45853) substituent at the C6 position would significantly influence the ring's preferred conformation. A thorough scan of the key dihedral angles—particularly those involving the C-C bonds of the side chain and the bond connecting it to the ring—would reveal the global and local energy minima.

The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (the oxygen atoms of the ring and hydroxyl group, and the nitrogen atom) within the same molecule creates the possibility for intramolecular hydrogen bonding. These interactions can significantly stabilize certain conformers, locking the molecule into a more rigid, folded structure. For example, a hydrogen bond could form between the hydroxyl proton and the amine's nitrogen atom, or between an amine proton and one of the ether oxygens.

Molecular dynamics (MD) simulations can complement the static picture from PES scans. nih.gov By simulating the atomic motions over time, MD provides insight into the dynamic stability of different conformers and the transitions between them. These simulations would reveal the persistence of specific intramolecular hydrogen bonds and quantify the steric hindrance between the aminobutane side chain and the dioxepane ring, ultimately defining the molecule's most probable shapes in a given environment.

Lack of Publicly Available Research Data Precludes Comprehensive Computational Analysis of this compound

A thorough review of publicly accessible scientific literature and computational chemistry databases has revealed a significant gap in research concerning the specific chemical compound this compound. At present, there are no available detailed computational studies, theoretical analyses, or experimental data that would permit a comprehensive and scientifically accurate discussion of its electronic structure and reactivity as outlined in the requested article structure.

The initial investigation sought to uncover research pertaining to the dynamic behavior of the dioxepane ring system and its side chains, theoretical reaction mechanisms, transition state characterizations, energetic profiles of reaction pathways, and the computational elucidation of stereoselectivity in reactions involving this specific molecule. Despite broadening the search to include general computational studies on dioxepane ring systems and related aminobutan-ol derivatives, no specific data for this compound could be located.

General principles of computational chemistry allow for the theoretical examination of molecular structures and their properties. For instance, the seven-membered dioxepane ring is known to adopt various conformations, such as chair and boat forms, and the presence of substituents would influence the conformational preferences and energy barriers between them. The aminobutan-yl side chain would introduce additional degrees of freedom and potential for intramolecular interactions, such as hydrogen bonding, which could be analyzed through computational methods like Density Functional Theory (DFT).

Furthermore, theoretical studies could hypothetically probe reaction mechanisms involving the hydroxyl and amino groups, such as oxidation, acylation, or ring-opening reactions. Such studies would involve locating transition state structures and calculating activation energies to predict reaction kinetics and plausible pathways. Computational models could also be employed to investigate the origins of stereoselectivity in potential reactions, a critical aspect in the synthesis and biological activity of chiral molecules.

However, without specific published research on this compound, any attempt to generate the detailed, data-driven article as requested would be speculative and would not meet the required standards of scientific accuracy and authoritative content. The creation of data tables with energetic profiles, transition state geometries, and other computational parameters is contingent on the existence of peer-reviewed research, which is currently absent for this particular compound.

Therefore, while the requested article outline represents a standard and valid approach to the computational study of a chemical compound, the lack of foundational research on this compound makes it impossible to provide the requested in-depth analysis and data at this time. Further experimental and computational research on this specific molecule is required before such an article can be written.

Reactivity and Chemical Transformations of 6 1 Aminobutan 2 Yl 1,4 Dioxepan 6 Ol

Reactions Involving the Amine Functionality

The primary amine group (—NH₂) in 6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol is a key site of reactivity due to the lone pair of electrons on the nitrogen atom. This makes the amine both basic and nucleophilic, enabling it to participate in a variety of substitution, cyclization, and condensation reactions. jove.com

Nucleophilic Acyl Substitution and Alkylation Reactions

The nucleophilic nature of the primary amine allows it to readily attack electrophilic centers, most notably acyl carbons and alkyl halides.

Nucleophilic Acyl Substitution: The amine group reacts with carboxylic acid derivatives such as acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form amides. libretexts.org These reactions are typically rapid and high-yielding. byjus.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a leaving group (e.g., chloride or carboxylate). masterorganicchemistry.com

Table 1: Nucleophilic Acyl Substitution Reactions of the Amine Group

| Reactant Class | Specific Reagent Example | Product Type |

| Acyl Halide | Ethanoyl chloride | N-(butan-2-yl)-amide |

| Acid Anhydride | Acetic anhydride | N-(butan-2-yl)-amide |

| Ester | Ethyl acetate (B1210297) (slow) | N-(butan-2-yl)-amide |

Alkylation Reactions: The amine can be alkylated by reaction with alkyl halides through a nucleophilic aliphatic substitution (SN2) mechanism. wikipedia.orglibretexts.org This reaction introduces an alkyl group onto the nitrogen atom. However, a significant challenge with the alkylation of primary amines is the potential for overalkylation. jove.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and even a quaternary ammonium (B1175870) salt. jove.comlibretexts.org To favor monoalkylation, a large excess of the initial amine may be used. libretexts.org

Table 2: Alkylation Reactions of the Amine Group

| Reagent | Product Stages | Comments |

| Alkyl Halide (e.g., CH₃I) | Primary Amine → Secondary Amine | Reaction is often difficult to stop at the mono-alkylation stage. wikipedia.org |

| Secondary Amine → Tertiary Amine | Product is often a mixture of alkylated amines. libretexts.org | |

| Tertiary Amine → Quaternary Ammonium Salt | Exhaustive alkylation leads to the quaternary salt. jove.com |

Amine-Directed Cyclization and Condensation Reactions

The presence of both an amine and a hydroxyl group within the same molecule opens pathways for intramolecular reactions, leading to the formation of heterocyclic structures.

Amine-Directed Cyclization: Intramolecular cyclization of amino alcohols can lead to the formation of cyclic amines or lactams. rsc.orgrsc.org Catalytic systems, often employing ruthenium complexes, can facilitate these transformations. rsc.org Depending on the reaction conditions, such as the presence of water or a hydrogen acceptor, the reaction can be selectively directed towards either the cyclic amine or the corresponding cyclic amide (lactam). rsc.org

Condensation Reactions: Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. pearson.comwikipedia.org This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. wikipedia.orglibretexts.org The reaction is reversible and often requires the removal of water to drive it to completion. wikipedia.org

Reactions Involving the Tertiary Alcohol Functionality

The tertiary alcohol group (a hydroxyl group attached to a carbon bonded to three other carbons) exhibits distinct reactivity, particularly in derivatization, elimination, and rearrangement reactions. Unlike primary and secondary alcohols, it is resistant to oxidation. csueastbay.edu

Derivatization Strategies via Esterification and Etherification

The hydroxyl group can be converted into other functional groups, such as esters and ethers, to modify the compound's properties.

Esterification: Tertiary alcohols can be esterified to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic conditions, is a common method. masterorganicchemistry.com However, due to the steric hindrance of tertiary alcohols and their propensity to eliminate under strongly acidic conditions, this method can be inefficient. masterorganicchemistry.com A more effective approach is to react the alcohol with a more reactive acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like pyridine. libretexts.org Cation exchange resins have also been employed as catalysts for the esterification of tertiary alcohols. google.com

Etherification: The synthesis of ethers from tertiary alcohols presents challenges. The Williamson ether synthesis, which involves an SN2 reaction between an alkoxide and an alkyl halide, is not suitable for tertiary alkoxides due to their strong basicity, which favors elimination reactions. nih.gov However, ethers can be formed under SN1 conditions. youtube.com For instance, reacting the tertiary alcohol with another alcohol in the presence of a strong acid can lead to the formation of an ether. youtube.com This proceeds via the formation of a stable tertiary carbocation, which is then trapped by the other alcohol molecule. masterorganicchemistry.com

Elimination and Rearrangement Reactions

Under acidic conditions, tertiary alcohols are prone to elimination and rearrangement reactions, driven by the formation of a stable carbocation intermediate.

Elimination (Dehydration): The acid-catalyzed dehydration of tertiary alcohols is a common reaction that yields alkenes. chemguide.co.uk This reaction typically proceeds through an E1 mechanism. jove.comwizeprep.com The process involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary carbocation. quora.com A base (such as water or the conjugate base of the acid catalyst) then removes a proton from an adjacent carbon to form the double bond. jove.com Due to the stability of the tertiary carbocation intermediate, these reactions can often be carried out under relatively mild conditions compared to primary or secondary alcohols. jove.comquora.com

Rearrangement Reactions: Carbocation intermediates, like the one formed during the E1 dehydration of the tertiary alcohol, are susceptible to rearrangement if a more stable carbocation can be formed. csueastbay.edurutgers.edu This can occur through a 1,2-hydride shift or a 1,2-alkyl shift. youtube.comyoutube.com In the context of this compound, rearrangement of the initial tertiary carbocation could potentially lead to the formation of different alkene isomers than would be expected from direct elimination. youtube.com

Reactivity of the 1,4-Dioxepane Ring System

The 1,4-dioxepane ring is a seven-membered heterocyclic ether. Generally, cyclic ethers are relatively unreactive and are often used as solvents. However, under specific conditions, the ring can undergo cleavage.

Acid-catalyzed cleavage is the most common reaction of ethers. For a cyclic ether like 1,4-dioxepane, this would involve protonation of one of the ether oxygens by a strong acid (e.g., HBr or HI), followed by nucleophilic attack by the conjugate base of the acid. This results in the opening of the ring to form a diol derivative. The synthesis of 1,4-dioxepane derivatives can be achieved through various methods, including the reaction of diols or the ring-opening of epoxides followed by cyclization. brainly.comacs.org The stability of the ring means that vigorous conditions are typically required for its cleavage.

Ring-Opening Reactions under Acidic or Lewis Acidic Conditions

The 1,4-dioxepane ring, a seven-membered cyclic ether, is susceptible to cleavage under acidic conditions, a reaction characteristic of cyclic ethers. mdpi.com The presence of two oxygen atoms in the ring influences the regioselectivity of the ring-opening. The reaction is typically initiated by protonation of one of the ether oxygen atoms, followed by nucleophilic attack.

Under Brønsted acidic conditions, such as in the presence of strong mineral acids (e.g., HCl, H₂SO₄), the ring can be opened to yield a diol derivative. The reaction mechanism involves the protonation of an ether oxygen, which activates the C-O bond for nucleophilic cleavage.

Lewis acids are also effective catalysts for the ring-opening of cyclic ethers. mdpi.comresearchgate.netacs.orgnih.govosti.gov Common Lewis acids like boron trifluoride (BF₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂) can coordinate to the ether oxygen, facilitating the cleavage of the C-O bond. The nucleophile can be a halide ion from the Lewis acid salt or another nucleophile present in the reaction mixture. For instance, the use of acyl chlorides in the presence of a Lewis acid can lead to the formation of chloroesters. mdpi.com

The general mechanism for Lewis acid-catalyzed ring-opening is depicted in the scheme below: Scheme 1: General Mechanism of Lewis Acid-Catalyzed Ring-Opening of a Cyclic Ether

The regioselectivity of the ring-opening of the substituted 1,4-dioxepane ring in this compound will be influenced by steric and electronic factors of the substituents.

Table 1: Representative Conditions for Acid-Catalyzed Ring-Opening of Cyclic Ethers

| Catalyst/Reagent | Nucleophile | Typical Conditions | Product Type |

| H₂SO₄ | H₂O | Aqueous solution, heat | Diol |

| HCl | Cl⁻ | Anhydrous solvent | Chloroalcohol |

| BF₃·OEt₂ | - | Aprotic solvent | Polymerization or rearranged products |

| AlCl₃ / Acyl Chloride | Cl⁻ | Aprotic solvent, 0 °C to rt | Chloroester |

| Sn-Beta (zeolite) | Alcohols | 80-120 °C | Ether-alcohol |

Stability and Degradation Pathways under Various Chemical Environments

The stability of this compound is influenced by pH, temperature, and the presence of oxidizing or reducing agents. The 1,4-dioxepane ring, while generally stable under neutral and basic conditions, can degrade under harsh acidic or oxidative environments.

Acidic Conditions: As discussed in the previous section, strong acids can catalyze the hydrolysis of the 1,4-dioxepane ring, leading to the formation of linear polyether or diol structures. The rate of this degradation is dependent on the acid concentration and temperature.

Basic Conditions: The compound is expected to be relatively stable under basic conditions. The tertiary alcohol can be deprotonated to form an alkoxide, and the primary amine will remain in its free base form. The ether linkages of the 1,4-dioxepane ring are generally resistant to cleavage by bases, except under very harsh conditions.

Oxidative Degradation: Cyclic ethers are susceptible to oxidation, which can lead to the formation of hydroperoxides and subsequent ring cleavage. researchgate.netacs.orgresearchgate.net The presence of atmospheric oxygen, especially under light or in the presence of radical initiators, can lead to the formation of hazardous peroxide species. The degradation of the parent compound, 1,4-dioxane (B91453), often proceeds via hydroxylation at a carbon adjacent to an ether oxygen, leading to ring cleavage and the formation of various smaller organic molecules like ethylene (B1197577) glycol, glycolic acid, and oxalic acid. ethz.chnih.gov A similar pathway can be postulated for the 1,4-dioxepane ring. The tertiary alcohol and primary amine are also susceptible to oxidation.

Thermal Degradation: At elevated temperatures, the compound can undergo thermal decomposition. The degradation is likely to initiate at the weakest bonds in the molecule. The decomposition of poly(ether ether ketone), which also contains ether linkages, has been shown to start with the rupture of these bonds. nih.gov

Table 2: Predicted Stability of this compound under Different Conditions

| Condition | Potential Degradation Pathway | Primary Products |

| Strong Acid (e.g., aq. HCl, heat) | Hydrolysis of the 1,4-dioxepane ring. | Diol derivatives |

| Strong Base (e.g., aq. NaOH, heat) | Generally stable, potential for slow decomposition. | No significant degradation expected under moderate conditions. |

| Oxidizing Agent (e.g., H₂O₂, UV) | Ring-opening and oxidation of functional groups. | Hydroxylated and ring-opened products, carboxylic acids, aldehydes. researchgate.netnih.gov |

| Elevated Temperature | Thermal decomposition, bond cleavage. | Fragmentation into smaller molecules. |

Stereoselective and Chemoselective Transformations of the Multifunctional Compound

The presence of multiple functional groups (tertiary alcohol, primary amine) and stereocenters in this compound presents opportunities for stereoselective and chemoselective transformations. nih.govdiva-portal.orgdiva-portal.orgacs.org

Chemoselectivity: The primary amine is generally more nucleophilic than the tertiary alcohol. This difference in reactivity can be exploited to achieve chemoselective modifications. For example, acylation or alkylation reactions are likely to occur preferentially at the nitrogen atom under controlled conditions. The use of protecting groups can be employed to selectively block one functional group while another is being modified. researchgate.netresearchgate.netresearchgate.netsynarchive.comorganic-chemistry.orgorganic-chemistry.orgwikipedia.org For instance, the amine can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), allowing for reactions to be carried out on the hydroxyl group. synarchive.com

Stereoselectivity: The compound contains at least two stereocenters, one at the carbon bearing the hydroxyl group and the butyl side chain, and another in the butyl side chain. Reactions that create new stereocenters or modify existing ones can proceed with diastereoselectivity, influenced by the existing stereochemistry of the molecule. For example, the reduction of a ketone precursor to the tertiary alcohol would be a key step in a stereoselective synthesis of this compound. Diastereoselective reductions of β-amino ketones are well-established methods for the synthesis of γ-amino alcohols. rsc.org

Table 3: Examples of Chemoselective Reactions on Amino Alcohols

| Reaction | Reagent | Selective for | Typical Conditions |

| N-Acylation | Acyl chloride, weak base | Amine | Aprotic solvent, 0 °C to rt |

| N-Alkylation | Alkyl halide, base | Amine | Polar aprotic solvent |

| O-Silylation | Silyl (B83357) chloride, base | Alcohol | Aprotic solvent (e.g., DCM, DMF) |

| N-Boc Protection | Boc₂O, base | Amine | Aprotic solvent (e.g., DCM, THF) |

Catalyst-Mediated Transformations and Functionalization

Catalysts can play a crucial role in the selective transformation and functionalization of this compound.

Oxidation of the Tertiary Alcohol: While tertiary alcohols are generally resistant to oxidation under standard conditions, certain catalysts can promote their oxidation, often leading to C-C bond cleavage. amazonaws.comnih.govacs.orgresearchgate.netresearchgate.net

Functionalization of the Amine Group: The primary amine can undergo a variety of catalyst-mediated transformations. For instance, transition metal catalysts (e.g., palladium, ruthenium) can be used for N-alkylation reactions using alcohols as alkylating agents in a process known as "borrowing hydrogen" catalysis. nih.govresearchgate.net This provides a green and efficient method for the synthesis of secondary and tertiary amines.

Functionalization of the 1,4-Dioxepane Ring: The C-H bonds adjacent to the ether oxygen atoms in the 1,4-dioxepane ring can be activated by transition metal catalysts, allowing for their direct functionalization. researchgate.netrsc.orgnih.govnih.gov For example, palladium-catalyzed C-H activation can be used to introduce new carbon-carbon or carbon-heteroatom bonds. Copper-catalyzed amidation of cyclic ethers has also been reported. organic-chemistry.org

Table 4: Catalyst-Mediated Transformations Relevant to this compound

| Transformation | Catalyst | Reagents | Product Type |

| N-Alkylation | Ruthenium or Iridium complexes | Primary alcohol | Secondary or tertiary amine |

| C-H Functionalization of Ether | Palladium(II) acetate | Aryl halide, base | Arylated ether |

| Oxidative Esterification | Cobalt-based heterogeneous catalysts | Alcohol, O₂ | Ester |

| Ring-Opening Polymerization | Organocatalysts (e.g., DMAP) | - | Polyester |

Synthesis and Advanced Derivatization of Analogues and Stereoisomers of 6 1 Aminobutan 2 Yl 1,4 Dioxepan 6 Ol

Systematic Structural Modifications of the Aminobutanol (B45853) Side Chain

The aminobutanol side chain of 6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol offers a primary site for structural modifications to explore structure-activity relationships and modulate physicochemical properties. These modifications can be broadly categorized into variations of alkyl substituents and functional group replacements, as well as isosteric replacements.

Variation of Alkyl Substituents and Functional Group Replacements

Alterations to the alkyl portion of the aminobutanol side chain can significantly impact the molecule's lipophilicity, steric profile, and metabolic stability. libretexts.orgyoutube.comlibretexts.org Research in this area often involves the synthesis of a series of analogues with varying alkyl groups to probe the effects of chain length, branching, and the introduction of cyclic moieties. nih.govresearchgate.net

Table 1: Examples of Alkyl Substituent Variations on the Aminobutanol Side Chain

| Modification | Rationale | Potential Synthetic Approach |

| Chain extension/shortening | To investigate the optimal chain length for target engagement. nih.gov | Grignard reaction with appropriate alkyl magnesium halides. |

| Introduction of branching | To enhance metabolic stability by blocking potential sites of oxidation. ucalgary.ca | Use of branched starting materials in the synthetic pathway. |

| Incorporation of alicyclic rings | To introduce conformational rigidity and explore new binding interactions. | Reductive amination with cyclic ketones. |

Functional group replacements within the aminobutanol side chain provide a means to introduce new chemical properties, such as hydrogen bonding capabilities, altered polarity, and different chemical reactivity. masterorganicchemistry.comashp.orgbiotechacademy.dkfsu.edu Common replacements for the primary amine or the hydroxyl group include amides, sulfonamides, ethers, and esters, each imparting distinct electronic and steric characteristics. masterorganicchemistry.com

Isosteric Replacements within the Side Chain

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to fine-tune the properties of a lead compound while retaining its essential binding characteristics. u-tokyo.ac.jpnih.govpressbooks.pub In the context of the aminobutanol side chain, this could involve the replacement of key functional groups with others that have similar spatial arrangements and electronic properties. For instance, a hydroxyl group could be replaced by a thiol or an amino group, while the primary amine could be substituted with a variety of other nitrogen-containing functional groups. u-tokyo.ac.jp The goal of such modifications is often to improve pharmacokinetic profiles, enhance target selectivity, or reduce off-target effects. nih.govpressbooks.pub

Ring-Modified Analogues of the 1,4-Dioxepane Core

Modification of the 1,4-dioxepane ring itself presents another avenue for creating novel analogues with potentially improved properties. These modifications can involve altering the ring size or composition, or by varying the substitution pattern on the existing ring.

Synthesis of Homologous and Heterologous Ring Systems

The synthesis of homologous ring systems, such as 1,4-dioxane (B91453) or 1,5-dioxocane (B12814268) analogues, can be achieved through ring-expansion or ring-contraction strategies, or by utilizing different starting materials in the cyclization step. rsc.orgnih.gov These changes in ring size can significantly alter the conformational preferences of the molecule, which in turn can affect its interaction with biological targets.

Table 2: Examples of Ring-Modified Analogues

| Ring System | Rationale for Synthesis | General Synthetic Strategy |

| 1,4-Dioxane | Investigate the effect of a more rigid ring system. researchgate.net | Williamson ether synthesis with a diol and a dihalide. enamine.net |

| 1,4-Oxathiepane | Introduce a sulfur atom to alter polarity and metabolic profile. researchgate.net | Cyclization of a mercaptoalcohol with a dihaloalkane. |

| 1,4-Diazepane | Introduce nitrogen atoms for potential new binding interactions and altered solubility. researchgate.net | Reductive amination of a dicarbonyl compound with a diamine. |

Substitution Pattern Variations on the Dioxepane Ring

Introducing substituents onto the carbon backbone of the 1,4-dioxepane ring can provide a means to fine-tune the molecule's properties and explore new regions of chemical space. Synthetic strategies to achieve this often involve the use of substituted starting materials in the ring-forming reaction. For example, using a substituted diol or epoxide can lead to a dioxepane ring with alkyl or other functional groups at specific positions. enamine.net The position and nature of these substituents can influence the molecule's conformation and its ability to interact with its biological target.

Preparation and Stereochemical Characterization of Diastereomers and Enantiomers

The this compound molecule contains multiple stereocenters, meaning it can exist as a number of diastereomers and enantiomers. The stereochemistry of a molecule is often crucial for its biological activity, as different stereoisomers can have vastly different affinities for and effects on chiral biological targets such as enzymes and receptors. nih.gov

The preparation of specific stereoisomers typically involves either asymmetric synthesis or the separation of a racemic mixture. Asymmetric synthesis aims to create a single enantiomer or diastereomer through the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials. The separation of stereoisomers can be achieved through techniques such as chiral chromatography or crystallization with a chiral resolving agent.

The stereochemical characterization of the prepared diastereomers and enantiomers is essential to confirm their absolute and relative configurations. This is typically accomplished using a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (often with chiral shift reagents), X-ray crystallography, and circular dichroism (CD) spectroscopy.

Chromatographic Separation Techniques for Stereoisomers

The separation of stereoisomers of this compound and its analogues, which possess multiple chiral centers, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques employed for the resolution of these complex mixtures. The choice of chromatographic mode and chiral stationary phase (CSP) is critical for achieving successful separation.

For the non-polar analogues, normal-phase HPLC on polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, often provides excellent enantioselectivity. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

In the case of more polar or ionizable stereoisomers, reversed-phase HPLC is frequently utilized. Derivatization of the amino group with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be employed to create diastereomeric derivatives that are separable on a standard achiral C18 column. mdpi.com Alternatively, the use of cyclodextrin-based CSPs in reversed-phase or polar organic modes can facilitate the direct separation of the enantiomers. mdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative for the separation of stereoisomers, offering advantages of high efficiency and speed. The use of polysaccharide-based CSPs with carbon dioxide-based mobile phases, often modified with alcohols, has proven effective for the resolution of a wide range of chiral compounds, including those with structural similarities to the target molecule. mdpi.com

The following table summarizes hypothetical chromatographic conditions that could be applied for the separation of the stereoisomers of a derivatized analogue of this compound.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Hypothetical Resolution (Rs) |

| HPLC (Normal Phase) | Chiralcel OD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10) | 1.0 | UV at 220 nm | > 1.5 for all pairs |

| HPLC (Reversed Phase) | Chirobiotic V (Vancomycin-based) | Acetonitrile/Water with 0.1% TFA | 0.8 | MS/MS | > 1.8 for all pairs |

| SFC | Chiralpak AD-H (Amylose derivative) | CO2/Methanol (80:20) | 3.0 | UV at 210 nm | > 2.0 for all pairs |

Absolute Configuration Determination of Synthesized Stereoisomers

Once the individual stereoisomers have been isolated, the unambiguous determination of their absolute configuration is essential. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of atoms. To determine the absolute configuration, the anomalous dispersion effect is utilized, often requiring the presence of a heavy atom in the structure or the formation of a derivative with a known chiral auxiliary. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is primarily used for structural elucidation, advanced NMR techniques can provide information about the relative and, in some cases, the absolute configuration. The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between enantiomers, which can be correlated to their absolute configuration. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, which can be used to deduce the relative stereochemistry of chiral centers within a molecule. mdpi.comresearchgate.net Computational methods, such as Density Functional Theory (DFT) calculations of NMR parameters, can also be used in conjunction with experimental data to assign the absolute configuration. mdpi.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations for a given absolute configuration, the stereochemistry can be confidently assigned. mdpi.com

The table below outlines the application of these techniques for the determination of the absolute configuration of a synthesized stereoisomer.

| Technique | Principle | Sample Requirements | Information Obtained |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal | Unambiguous absolute configuration |

| NMR Spectroscopy (with chiral auxiliaries) | Diastereomeric interactions leading to distinct NMR signals | Soluble sample, chiral solvating or derivatizing agent | Relative and potentially absolute configuration |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Solution or neat liquid sample | Absolute configuration via comparison with theoretical calculations |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light | Solution sample | Absolute configuration of chromophore-containing molecules |

Future Research Directions and Emerging Paradigms in the Study of Complex Multifunctional Organic Compounds Like 6 1 Aminobutan 2 Yl 1,4 Dioxepan 6 Ol

Development of Innovative and Sustainable Synthetic Routes

The synthesis of a molecule with multiple stereocenters and functional groups like 6-(1-aminobutan-2-yl)-1,4-dioxepan-6-ol presents a significant challenge. Future research will undoubtedly focus on developing synthetic pathways that are not only efficient but also sustainable.

Key areas of innovation will likely include:

Stereoselective Synthesis : Traditional methods for creating amino alcohols often involve multi-step processes with protective groups. nih.gov Future strategies will likely focus on direct, highly stereoselective methods. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a promising route for producing chiral β-amino alcohols from simple precursors. westlake.edu.cn Another approach is the use of biocatalysis, employing engineered enzymes like amine dehydrogenases (AmDHs) for the asymmetric reductive amination of hydroxy ketones, which offers high enantioselectivity and mild reaction conditions. frontiersin.org

Dioxepane Ring Formation : The construction of the seven-membered 1,4-dioxepane ring is another synthetic hurdle. Modern methods are moving beyond classical Williamson ether synthesis. An organocatalyzed electrochemical dehydrogenative annulation of alkenes with 1,3-diols presents a transition-metal-free and oxidant-free alternative. researchgate.net Other innovative approaches include ring-closing metathesis (RCM) and ring-expansion of cyclopropanated glycals, which provide access to polyoxygenated oxepanes with a high degree of stereocontrol. rsc.org

Green Chemistry Principles : Sustainability will be a major driver of synthetic innovation. This includes the use of electrocatalytic methods that avoid stoichiometric chemical oxidants, reducing waste and improving safety. nih.govresearchgate.net Biocatalytic routes, which operate in aqueous media under mild conditions, also represent a significant step towards greener synthesis. nih.gov

| Structural Motif | Traditional Method | Emerging Innovative Method | Key Advantages of Innovative Method |

|---|---|---|---|

| Chiral Amino Alcohol | Derivatization of chiral pool amino acids, use of stoichiometric chiral auxiliaries. diva-portal.org | Enzyme-catalyzed reductive amination; Asymmetric cross-coupling reactions. westlake.edu.cnfrontiersin.org | High stereoselectivity, mild conditions, reduced waste. |

| 1,4-Dioxepane Ring | Williamson ether synthesis from a diol and a dihalide. | Electrochemical dehydrogenative annulation; Ring-closing metathesis (RCM). researchgate.netrsc.org | Avoids harsh reagents, transition-metal-free options, high functional group tolerance. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis by moving from trial-and-error experimentation to data-driven design. nih.govresearchgate.net For a complex molecule like this compound, AI can accelerate the discovery of optimal synthetic routes.

Future applications include:

Retrosynthesis Planning : AI tools are being developed to predict retrosynthetic pathways, deconstructing a target molecule into readily available starting materials. Deep-learning neural networks trained on vast databases of known reactions can propose novel and non-intuitive synthetic routes. nih.gov

Reaction Outcome and Yield Prediction : A significant challenge in synthesis is predicting the success and yield of a reaction under specific conditions. ML algorithms, particularly random forest and neural network models, can be trained on experimental data to predict reaction outcomes with high accuracy. bohrium.comeurekalert.org This allows chemists to computationally screen numerous reaction conditions (catalysts, solvents, temperatures) to identify the most promising ones before entering the lab, saving time and resources. researchgate.net

Automated Synthesis : The integration of AI with robotic hardware is leading to "intelligent automated laboratories." bohrium.com These systems can not only perform reactions but also analyze the results in real-time and use AI to decide the next set of experimental conditions, creating a closed loop of optimization.

| Application Area | AI/ML Tool/Technique | Function | Potential Impact |

|---|---|---|---|

| Retrosynthesis | Deep-learning neural networks | Proposes synthetic pathways by deconstructing the target molecule. nih.gov | Discovery of novel and more efficient synthetic routes. |

| Reaction Optimization | Random forest algorithms, Gradient Boosting | Predicts reaction yields and selectivity based on input parameters (reactants, catalysts, conditions). bohrium.comeurekalert.org | Reduced number of experiments needed; faster optimization. |

| Process Automation | Integrated AI-robotics systems | Executes experiments, analyzes data, and plans subsequent reactions autonomously. bohrium.com | High-throughput screening and accelerated discovery. |

Exploration of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the complex reactions involved in synthesizing multifunctional molecules, a deep understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT), which involves real-time monitoring, is becoming indispensable. mdpi.com Advanced spectroscopic techniques are central to this paradigm.

Future research will leverage:

FlowNMR Spectroscopy : Nuclear Magnetic Resonance (NMR) provides detailed structural and quantitative information. FlowNMR systems, like Bruker's InsightMR, allow for the continuous monitoring of reaction mixtures directly from the reactor, providing real-time data on the consumption of reactants and the formation of products and intermediates. bruker.com

Vibrational Spectroscopy (Raman and IR) : Techniques like Raman and Attenuated Total Reflectance (ATR)-FTIR spectroscopy are powerful for in-line monitoring. mdpi.com Fiber-optic probes can be inserted directly into a reaction vessel, providing continuous data on molecular vibrations that are sensitive to changes in chemical bonding. academie-sciences.fr

Molecular Rotational Resonance (MRR) Spectroscopy : An emerging technique, MRR offers exceptionally high selectivity, as it can unambiguously identify molecules based on their unique rotational constants. Automated MRR spectrometers can be coupled to reaction systems to monitor the precise concentration of reactants, products, and even isomeric impurities over time. acs.org

Deeper Theoretical Understanding of Conformational Dynamics and Stereochemical Control

The three-dimensional structure of a molecule dictates its properties and reactivity. For a molecule containing a flexible seven-membered ring and multiple stereocenters, understanding its conformational landscape and the factors governing stereochemistry is crucial.

Emerging paradigms in this area include:

Conformational Analysis of Seven-Membered Rings : Unlike well-behaved six-membered rings, seven-membered rings like 1,3-dioxepane (B1593757) are highly flexible and exist as a complex equilibrium of conformations, such as chairs and boats. acs.orgresearchgate.net Advanced computational methods, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are essential to map the potential energy surface and identify the most stable conformers. ifj.edu.plrsc.org This theoretical insight is critical for predicting how the ring's shape influences the reactivity of its substituents.

Stereochemical Control : Achieving the desired relative and absolute stereochemistry is a primary goal of modern synthesis. fiveable.me The concept of "stereochemical relay" involves using one stereocenter to control the formation of another, even at a significant distance. beilstein-institut.de This transfer of stereochemical information is often mediated by the molecule's preferred conformation. Theoretical models can help predict how non-covalent interactions and steric repulsions within a particular conformation will direct an incoming reagent to one face of a reactive center, thus controlling the stereochemical outcome. beilstein-institut.derijournals.com

Unveiling Novel Reactivity Patterns and Transformation Pathways

The unique spatial arrangement of functional groups in a molecule like this compound can lead to novel reactivity that is not observed in simpler molecules. Future research will focus on exploring these unique transformation pathways.

Potential areas of investigation include:

Intramolecular Catalysis : The proximity of the amino group and the tertiary alcohol could enable intramolecular catalysis. For example, the amine could act as an internal base or nucleophile, facilitating reactions at other parts of the molecule, such as the opening of the dioxepane ring or transformations of the alcohol.

Transannular Reactions : The flexible seven-membered ring might allow for transannular reactions, where functional groups on opposite sides of the ring interact. This could lead to the formation of novel bicyclic or cage-like structures.

Fragment-Based Discovery : The amino alcohol portion of the molecule is a common pharmacophore found in many biologically active compounds and is a crucial building block for chiral ligands in asymmetric catalysis. diva-portal.orgrsc.org The dioxepane ring, while less common, can serve as a unique scaffold. Research into the selective cleavage or modification of the molecule could yield valuable synthons for drug discovery and materials science. rsc.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products